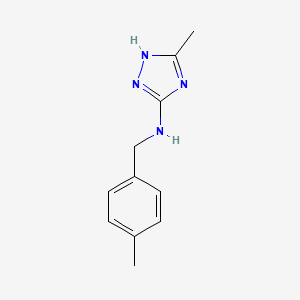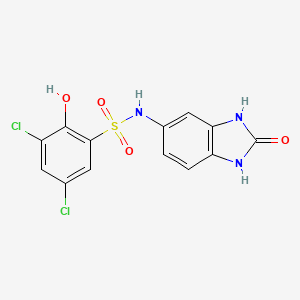![molecular formula C12H17N3O B12484907 5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484907.png)
5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethylamino group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic conditions.
Introduction of the Ethylamino Group: The ethylamino group is introduced by reacting the benzodiazole intermediate with ethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Methylation: The final step involves the methylation of the benzodiazole ring at the 1 and 3 positions using methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of 5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides of the benzodiazole ring.
Reduction: Reduced derivatives with hydrogenated benzodiazole ring.
Substitution: Substituted benzodiazole derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE: Lacks the ethylamino group, resulting in different biological activities.
5-[(METHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE: Contains a methylamino group instead of an ethylamino group, leading to variations in reactivity and potency.
5-[(PROPYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE: Contains a propylamino group, which affects its solubility and interaction with biological targets.
Uniqueness
The presence of the ethylamino group in 5-[(ETHYLAMINO)METHYL]-1,3-DIMETHYL-1,3-BENZODIAZOL-2-ONE imparts unique properties, such as enhanced solubility and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
5-(ethylaminomethyl)-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C12H17N3O/c1-4-13-8-9-5-6-10-11(7-9)15(3)12(16)14(10)2/h5-7,13H,4,8H2,1-3H3 |
Clave InChI |
AJBMUIGKVNDWPX-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12484825.png)
![N-{2-[(4-fluorobenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12484828.png)
![1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B12484840.png)
![6-benzyl-5-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12484842.png)
![(4R,7S)-3-hydroxy-4-(4-hydroxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484844.png)

![2-(2,4-dichlorophenoxy)-1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12484885.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![3-(4-bromophenyl)-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12484897.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)
![4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one](/img/structure/B12484911.png)


![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
